6-Chloro-2-methylpyrimidine-4-carbaldehyde
Description
Molecular Structure and Crystallographic Analysis
This compound exhibits a molecular formula of C6H5ClN2O with a molecular weight of 156.57 grams per mole. The compound belongs to the heterocyclic building blocks category, featuring a pyrimidine ring system as its core structure. The systematic name reflects the specific positioning of substituents: a chlorine atom at the 6-position, a methyl group at the 2-position, and an aldehyde functional group at the 4-position of the pyrimidine ring.
The molecular structure can be represented through its Simplified Molecular Input Line Entry System notation as O=CC1=NC(C)=NC(Cl)=C1, which clearly demonstrates the connectivity pattern within the heterocyclic framework. The compound has been assigned the MDL number MFCD10697054, providing a unique identifier for database searches and chemical inventory management. The structural arrangement places the electron-withdrawing chlorine atom and the electron-donating methyl group in positions that significantly influence the electronic distribution within the aromatic system.
The pyrimidine ring adopts a planar configuration typical of aromatic heterocycles, with bond angles approximating 120 degrees around the ring carbons. The aldehyde group extends from the ring plane, creating potential for intermolecular hydrogen bonding interactions through the carbonyl oxygen. The chlorine substituent introduces both steric and electronic effects that modify the reactivity profile of the compound compared to unsubstituted pyrimidine derivatives.
Spectroscopic Properties (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
The spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary information about its molecular structure and electronic properties. Nuclear Magnetic Resonance spectroscopy serves as a primary tool for structural confirmation and purity assessment. The proton Nuclear Magnetic Resonance spectrum typically exhibits characteristic signals corresponding to the methyl group protons, the aromatic proton on the pyrimidine ring, and the aldehyde proton, each appearing in distinct chemical shift regions.
The methyl group attached to the pyrimidine ring generally appears as a singlet in the aliphatic region, while the single aromatic proton on the pyrimidine ring resonates in the aromatic region with characteristic downfield chemical shift values. The aldehyde proton represents the most distinctive feature, appearing as a singlet at approximately 9-10 parts per million, typical for aromatic aldehydes. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural information, with the carbonyl carbon of the aldehyde group appearing at approximately 190-200 parts per million, and the aromatic carbons distributed throughout the aromatic region.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The aldehyde carbonyl group typically exhibits a strong absorption band around 1700-1720 wavenumbers, while the aromatic carbon-carbon stretching vibrations appear in the 1500-1600 wavenumber region. The carbon-chlorine bond contributes to the fingerprint region of the spectrum, providing additional confirmation of the molecular structure.
Thermodynamic Properties and Phase Behavior
The thermodynamic properties of this compound reflect its molecular structure and intermolecular interactions. Theoretical calculations suggest a boiling point of approximately 247.7 degrees Celsius at 760 millimeters of mercury pressure, indicating relatively strong intermolecular forces due to the polar nature of the aldehyde group and the presence of nitrogen atoms in the pyrimidine ring. The flash point has been estimated at 111.5 degrees Celsius, which represents an important safety parameter for handling and storage considerations.
The compound typically exists as a crystalline solid under standard laboratory conditions, with storage recommendations suggesting optimal preservation at temperatures between negative 4 degrees Celsius for short-term storage spanning 6-12 weeks, and negative 20 degrees Celsius for extended storage periods of 1-2 years. These storage conditions reflect the compound's stability profile and the need to prevent degradation that might occur at elevated temperatures.
Density measurements indicate a value of approximately 1.4 grams per cubic centimeter, which is consistent with the presence of chlorine and the aromatic ring system contributing to the overall molecular density. The vapor pressure characteristics suggest relatively low volatility under standard conditions, making the compound suitable for handling in typical laboratory environments without excessive vapor exposure concerns.
| Property | Value | Conditions |
|---|---|---|
| Molecular Weight | 156.57 g/mol | Standard conditions |
| Boiling Point | 247.7 ± 20.0°C | 760 mmHg |
| Flash Point | 111.5 ± 27.3°C | Standard pressure |
| Density | 1.4 ± 0.1 g/cm³ | 20°C |
| Storage Temperature | -4°C to -20°C | Long-term stability |
Solubility Profile and Partition Coefficients
The solubility characteristics of this compound demonstrate selective dissolution behavior that reflects its molecular polarity and hydrogen bonding capabilities. The compound exhibits solubility in organic solvents, particularly dichloromethane, which suggests favorable interactions with moderately polar organic media. This solubility pattern is consistent with the compound's amphiphilic nature, possessing both polar functional groups (aldehyde and pyrimidine nitrogens) and hydrophobic regions (methyl group and aromatic ring).
The partition coefficient behavior of pyrimidine derivatives has been studied in ternary liquid-liquid equilibrium systems, providing insights into the distribution characteristics between immiscible phases. These studies demonstrate that partition coefficients can vary significantly with solute concentration, particularly in systems involving water and organic solvents. For compounds containing similar functional groups, the presence of electron-withdrawing substituents like chlorine can significantly influence the distribution behavior between aqueous and organic phases.
The LogP value, representing the logarithm of the partition coefficient between octanol and water, provides an indication of the compound's lipophilicity. Estimated values suggest moderate lipophilicity, which influences both its solubility characteristics and potential biological distribution if used in pharmaceutical applications. The polar surface area calculations contribute to understanding the compound's permeability characteristics across biological membranes.
Tautomeric Forms and Electronic Structure
The electronic structure of this compound reflects the influence of multiple substituents on the pyrimidine ring system. The chlorine atom at the 6-position acts as an electron-withdrawing group through both inductive and resonance effects, reducing electron density throughout the aromatic system. Conversely, the methyl group at the 2-position provides electron density through hyperconjugation and inductive donation, creating a complex electronic environment within the molecule.
The aldehyde functional group at the 4-position significantly influences the electronic distribution through its electron-withdrawing carbonyl group. This substitution pattern creates a heterocyclic system with distinct reactivity patterns, where the electron density distribution affects both nucleophilic and electrophilic attack susceptibility at different ring positions. The nitrogen atoms within the pyrimidine ring contribute to the overall electronic structure through their lone pair electrons and electronegativity differences compared to carbon.
Computational studies using density functional theory methods have provided insights into the electronic structure of related pyrimidine derivatives, revealing important information about highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These calculations suggest that the specific substitution pattern in this compound creates a unique electronic environment that influences both its reactivity and spectroscopic properties.
The compound does not exhibit significant tautomeric behavior under normal conditions due to the aromatic stability of the pyrimidine ring system. However, the aldehyde group can participate in various intermolecular interactions, including hydrogen bonding with suitable partners, which may influence its solid-state packing and solution behavior. The overall electronic structure makes this compound a valuable intermediate for further synthetic transformations, particularly those involving nucleophilic substitution at the chlorine-bearing carbon or condensation reactions involving the aldehyde functionality.
Properties
IUPAC Name |
6-chloro-2-methylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c1-4-8-5(3-10)2-6(7)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFKYSPBAWAJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717048 | |
| Record name | 6-Chloro-2-methylpyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933702-42-2 | |
| Record name | 6-Chloro-2-methylpyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-2-methylpyrimidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the chlorination of 2-methylpyrimidine-4-carbaldehyde. The reaction typically uses thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) as chlorinating agents under reflux conditions .
Another method involves the use of 2,4-dichloropyrimidine as a starting material. This compound undergoes a Grignard reaction with methylmagnesium chloride (MeMgCl) in the presence of a catalyst such as iron(III) acetylacetonate (Fe(acac)₃) to form this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylpyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or aniline in the presence of a base such as triethylamine (Et₃N).
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of 6-substituted-2-methylpyrimidine-4-carbaldehyde derivatives.
Oxidation: Formation of 6-chloro-2-methylpyrimidine-4-carboxylic acid.
Reduction: Formation of 6-chloro-2-methylpyrimidine-4-methanol.
Scientific Research Applications
Organic Synthesis
This compound serves as an essential intermediate in the synthesis of complex heterocyclic compounds. It is particularly useful in preparing various pyrimidine derivatives, which are crucial in developing pharmaceuticals and agrochemicals.
Key Reactions:
- Formation of Pyrimidine Derivatives: The aldehyde functionality allows for nucleophilic addition reactions, facilitating the synthesis of more complex molecules.
- Fused Pyrimidines: Compounds derived from 6-Chloro-2-methylpyrimidine-4-carbaldehyde can lead to fused pyrimidines, which are widely used in medicinal chemistry.
Research indicates that derivatives of this compound exhibit significant biological activities, including:
- Antiviral Properties: Potential applications in developing antiviral agents due to its ability to interact with viral enzymes.
- Anticancer Activity: Some derivatives have shown promise in targeting cancer cell pathways.
Table 1: Biological Activities of Pyrimidine Derivatives
| Activity Type | Description |
|---|---|
| Antiviral | Inhibits viral replication |
| Anticancer | Induces apoptosis in cancer cells |
| Antibacterial | Effective against various bacterial strains |
| Anti-inflammatory | Reduces inflammation markers |
Pharmaceutical Industry
In the pharmaceutical sector, this compound is utilized as a precursor for synthesizing active pharmaceutical ingredients (APIs). Its reactivity allows for the development of compounds with specific therapeutic effects .
Case Study: Synthesis of Anticancer Agents
Research has demonstrated the successful use of this compound in synthesizing novel anticancer agents that target specific enzymes involved in tumor growth. These compounds have shown promising results in preclinical trials.
Agrochemicals
The compound is also significant in agrochemical formulations, where it acts as an intermediate for developing herbicides and pesticides. Its ability to form stable derivatives makes it suitable for creating effective agricultural chemicals.
Summary of Synthesis Methods
Various synthesis methods have been reported for producing this compound. Common methods include:
- Condensation Reactions: Utilizing starting materials like acetamidine hydrochloride and methyl acetoacetate under basic conditions.
- Reflux Techniques: Employing solvents such as tetrahydrofuran (THF) to facilitate reactions under controlled temperatures .
Table 2: Synthesis Methods Overview
| Method Type | Description |
|---|---|
| Condensation | Combines two or more reactants to form a new compound |
| Reflux | Maintains a constant temperature for prolonged reactions |
Mechanism of Action
The mechanism of action of 6-chloro-2-methylpyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts as a precursor to bioactive molecules that target specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 6-Chloro-2-methylpyrimidine-4-carbaldehyde with five structurally related pyrimidine derivatives, highlighting substituent differences and key properties inferred from available evidence:
Reactivity and Physicochemical Properties
- Aldehyde vs. Carboxylic Acid : The aldehyde group in this compound offers reactivity for condensation reactions (e.g., forming hydrazones or imines), whereas the carboxylic acid in 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) allows for salt formation or amide coupling .
- Electron-Donating vs.
- Polarity and Solubility : Hydroxyl-containing derivatives (e.g., 6-Chloro-4-hydroxypyrimidine) exhibit higher polarity and water solubility compared to methyl- or isopropyl-substituted analogs .
Key Findings and Implications
- Structural Similarity : Compounds with chloro and methyl groups (e.g., 4-Chloro-6-methylpyrimidin-2-amine, CAS 29509-92-0) share a similarity index of 0.75 with the target compound, indicating conserved pharmacophoric features .
- Reactivity Hierarchy: Aldehyde > carboxylic acid > hydroxyl > amino in terms of electrophilicity, influencing their roles in synthetic pathways.
Notes
Data Limitations : Direct experimental data (e.g., melting point, solubility) for this compound are scarce; properties are inferred from analogs.
Safety and Handling : Most analogs are labeled "for research use only," emphasizing the need for proper safety protocols .
Biological Activity
6-Chloro-2-methylpyrimidine-4-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a chlorine atom at position 6, a methyl group at position 2, and an aldehyde group at position 4. Its molecular formula is C₇H₆ClN₃O, and it is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity .
The biological activity of this compound is largely attributed to its electrophilic aldehyde group, which can react with nucleophilic sites on proteins. This interaction may lead to inhibition or modulation of enzyme activity, making it a valuable precursor for bioactive compounds targeting specific enzymes or receptors involved in various disease pathways .
Antiviral and Anticancer Properties
Research indicates that derivatives of this compound exhibit significant antiviral and anticancer activities. For instance, it has been utilized in the synthesis of antiviral agents and anticancer compounds that target specific cellular pathways .
- Antiviral Activity : The compound serves as a precursor in the synthesis of antiviral drugs, demonstrating efficacy against viral infections through mechanisms that involve the inhibition of viral replication .
- Anticancer Activity : Several studies have reported that derivatives of this compound show potent inhibitory effects on cancer cell proliferation. For example, one study highlighted a compound derived from this structure with an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
Recent developments have also explored the anti-inflammatory properties of pyrimidine derivatives related to this compound. These compounds have shown promising results in inhibiting COX-2 activity, a key enzyme involved in inflammatory processes. The IC50 values for some derivatives were comparable to established anti-inflammatory drugs such as celecoxib .
Research Findings and Case Studies
A variety of studies have investigated the biological activities associated with this compound and its derivatives:
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-2-methylpyrimidine-4-carbaldehyde?
Methodological Answer: Synthesis typically involves chlorination of a pyrimidine precursor followed by formylation. For example:
- Step 1: Chlorination at the 6-position using POCl₃ under reflux (80–100°C) for 6–8 hours.
- Step 2: Formylation via the Vilsmeier-Haack reaction (using DMF and POCl₃ at 0–5°C, then warming to room temperature). Key considerations include stoichiometric control (1:1.2 molar ratio of precursor to POCl₃) and inert atmosphere to prevent oxidation .
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while the methyl group at C2 resonates at δ 2.4–2.6 ppm.
- IR Spectroscopy: A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde.
- Mass Spectrometry: Molecular ion peak [M+H]⁺ at m/z 171.0 (calculated for C₇H₆ClN₂O). Cross-validation with computational tools (e.g., InChI/SMILES descriptors) resolves ambiguities .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods (P264) to avoid inhalation (H333).
- Waste Disposal: Segregate halogenated waste and collaborate with certified disposal agencies (e.g., incineration at >1200°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
- Catalysts: KI (10 mol%) accelerates chlorination kinetics.
- Temperature Control: Gradual heating (2°C/min) reduces side reactions. Industrial-scale methods prioritize continuous flow reactors for heat management .
Q. How do tautomeric equilibria affect the reactivity of this compound in aqueous media?
Methodological Answer: The aldehyde group can form hydrates (geminal diols) in water, altering electrophilicity. To mitigate:
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
Methodological Answer:
- Dose-Response Analysis: Test derivatives across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
- Metabolic Stability Assays: Use liver microsomes to assess degradation rates, as unstable intermediates may skew activity .
Q. How does steric hindrance from the 2-methyl group influence cross-coupling reactions?
Methodological Answer: The methyl group at C2 restricts access to the C4 aldehyde, favoring para-selectivity in Suzuki-Miyaura couplings. Computational modeling (DFT) predicts energy barriers for alternative pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
